7-methoxy-4-methyl-2,3-dihydro-1H-indole
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Overview
Description
7-Methoxy-4-methyl-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-4-methyl-2,3-dihydro-1H-indole typically involves the Fischer indole synthesis. This method uses phenylhydrazine hydrochloride and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-4-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions at the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxo-indole derivatives.
Reduction: Formation of tetrahydro-indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
7-Methoxy-4-methyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 7-methoxy-4-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 7-Methoxyindole
- 4-Methylindole
- 2,3-Dihydro-1H-indole
Comparison: 7-Methoxy-4-methyl-2,3-dihydro-1H-indole is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
7-methoxy-4-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H13NO/c1-7-3-4-9(12-2)10-8(7)5-6-11-10/h3-4,11H,5-6H2,1-2H3 |
InChI Key |
UJBHDSXKEGRJLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCNC2=C(C=C1)OC |
Origin of Product |
United States |
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